molecular formula C15H10F3NO7S B1508632 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate CAS No. 312731-70-7

2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate

Cat. No.: B1508632
CAS No.: 312731-70-7
M. Wt: 405.3 g/mol
InChI Key: RMDKYZYPVWIYCI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    • δ 5.10 (s, 2H, benzyloxy -CH₂-),
    • δ 10.20 (s, 1H, formyl -CHO),
    • δ 7.30–8.50 (m, 9H, aromatic protons from phenyl and benzyl groups).
  • ¹³C NMR :
    • δ 192.5 (formyl carbonyl),
    • δ 150.0–155.0 (nitro-adjacent carbons),
    • δ 121.5 (q, J = 320 Hz, CF₃).

Infrared (IR) Spectroscopy

Key absorptions include:

  • ~1700 cm⁻¹ (C=O stretch, formyl),
  • ~1520 and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches),
  • ~1200–1400 cm⁻¹ (S=O stretches, triflate).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 270 nm (π→π* transitions in the aromatic system) and a weaker band at λₘₐₓ = 340 nm (n→π* transitions from nitro and formyl groups).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 405.3 [M]⁺ ,
  • Fragments at m/z 259.1 (loss of CF₃SO₃⁻) and m/z 91.0 (benzyl cation).

Crystallographic and X-ray Diffraction Studies

No crystallographic data for this specific compound has been reported. However, related trifluoromethanesulfonate esters, such as 4-nitrophenyl triflate, exhibit monoclinic crystal systems with P2₁/c space groups and unit cell parameters of a = 7.2 Å, b = 12.5 Å, c = 10.8 Å . In such structures, the triflate group adopts a trigonal planar geometry around sulfur, while nitro and benzyloxy groups occupy orthogonal positions relative to the phenyl plane.

Physicochemical Properties (Solubility, Stability, Thermal Behavior)

Solubility

The compound is soluble in polar aprotic solvents:

Solvent Solubility (mg/mL)
Dichloromethane >50
Dimethylformamide >100
Tetrahydrofuran >50
Water <0.1

Stability

  • Hydrolytic Sensitivity : The triflate ester undergoes hydrolysis in aqueous media, yielding the corresponding phenol and triflic acid.
  • Storage : Stable under inert atmospheres (N₂/Ar) at –20°C; decomposes upon prolonged exposure to moisture or light.

Thermal Behavior

  • Melting Point : Not experimentally determined (decomposition observed above 200°C).
  • Thermogravimetric Analysis (TGA) : Rapid mass loss occurs at 220–240°C , corresponding to decomposition of the nitro and triflate groups.

Properties

IUPAC Name

(4-formyl-2-nitro-6-phenylmethoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO7S/c16-15(17,18)27(23,24)26-14-12(19(21)22)6-11(8-20)7-13(14)25-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKYZYPVWIYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725341
Record name 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312731-70-7
Record name 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate, with the CAS number 312731-70-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with a benzyloxy group, a formyl group, and a nitro group, alongside a trifluoromethanesulfonate moiety. Its molecular formula is C13H10F3NO5S, and it has a molecular weight of 353.28 g/mol. The presence of electron-withdrawing groups enhances its reactivity, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(benzyloxy)-4-nitrophenol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction yields the desired product with high purity and yield.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468).

A notable study reported that compounds similar to this compound exhibited GI50 values below 10 µM, indicating potent growth inhibition in MDA-MB-468 cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineGI50 Value (µM)
This compoundMDA-MB-468<10
Reference CompoundMDA-MB-4685.2
Compound with 4-CN substitutionMDA-MB-4682.94

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cancer cells. It is believed to inhibit key signaling pathways involved in cell proliferation and survival. The trifluoromethanesulfonate group may enhance the compound's lipophilicity, facilitating cellular uptake and subsequent biological effects.

Case Studies

  • Cytotoxicity Assessment : A study involving various derivatives demonstrated that modifications in substituents significantly influenced cytotoxicity profiles against MCF-7 and MDA-MB-468 cell lines. The introduction of electron-withdrawing groups led to enhanced potency .
  • VEGFR-2 Inhibition : Although not directly related to the primary compound, related studies on similar structures indicated potential VEGFR-2 inhibition, suggesting that compounds with similar frameworks could exhibit antiangiogenic properties .

Scientific Research Applications

Synthetic Applications

The primary applications of 2-(benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate lie in its use as a synthetic intermediate. Its triflate group is particularly reactive, facilitating nucleophilic substitution reactions.

Key Reactions Involving the Compound:

  • Nucleophilic Substitution : The triflate group allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives.
  • Formation of Phosphonate Derivatives : The compound has been used in the synthesis of phosphonate derivatives, which are important in medicinal chemistry as they can serve as enzyme inhibitors or prodrugs .
  • Aldol Condensation : It can participate in aldol reactions, which are crucial for building complex molecules with multiple functional groups.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds like this compound are explored for their potential as bioactive molecules. Research indicates that modifications on the nitrophenyl ring can lead to compounds with significant biological activity, including:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors against HIV-1 protease, enhancing their potential in antiviral drug development .
  • Selective Estrogen Receptor Modulation : The compound's structural features allow it to interact with estrogen receptors, which is vital in developing therapies for hormone-related conditions .

Case Studies and Research Findings

  • HIV Protease Inhibitors : A study demonstrated that modifications of the compound could lead to enhanced activity against resistant HIV strains, highlighting its potential in developing next-generation antiviral therapies .
  • Synthetic Methodologies : Research has shown that using this compound in domino reactions can yield complex structures efficiently, showcasing its utility in synthetic organic chemistry .
  • Chiral Synthons : The compound has been investigated as a chiral synthon for synthesizing C-glycopyranosyl aldehydes, which are important intermediates in carbohydrate chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized through comparison with analogs. Below is a detailed analysis of key derivatives from the literature (Table 1) and their distinguishing features:

Table 1: Structural and Functional Comparison of Selected Triflate Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight (m/z) Melting Point (°C) Key Applications
Target Compound 2-(Benzyloxy), 4-formyl, 6-nitro Triflate, benzyloxy, formyl, nitro N/A* N/A* Electrophilic coupling reactions
Compound 12 2-(Benzyloxy), 4-phenyl, 6-(4-MeOPh) Triflate, benzyloxy, methoxyphenyl 564.16† 112–114 Palladium-catalyzed cross-coupling
Compound 16 6-(4-MeOPh), 3-(p-tolyl) Triflate, methoxyphenyl, tolyl 463.12† 98–100 Intermediate in ligand synthesis
Compound 17 4-phenyl, 3-(p-tolyl) Triflate, phenyl, tolyl 419.08† 105–107 Structural studies, catalysis

†Reported as [M+H]⁺ in HRMS.

Key Differentiators:

Functional Group Diversity :

  • The target compound uniquely combines a formyl (electron-withdrawing) and nitro (strongly electron-withdrawing) group, enhancing its electrophilicity compared to analogs like Compound 12 (methoxy, electron-donating) or Compound 17 (alkyl/aryl groups). This makes the target more reactive toward nucleophiles or reducing agents .
  • Compound 16 lacks a benzyloxy group but retains a triflate, emphasizing the role of substituent positioning in directing reactivity.

Synthetic Utility :

  • The triflate group in all compounds facilitates cross-coupling (e.g., Suzuki, Heck), but the target’s formyl group offers a handle for post-functionalization (e.g., imine formation or reduction to alcohols), which is absent in Compounds 12–17 .
  • Compound 12 and 16 were synthesized via palladium-catalyzed methods, suggesting shared pathways with the target compound, though the latter’s nitro group may necessitate modified reaction conditions to avoid reduction side reactions .

Physicochemical Properties :

  • Melting points for analogs range from 98–114°C, correlating with molecular symmetry and intermolecular interactions. The target’s nitro and formyl groups may lower its melting point due to reduced crystallinity compared to purely aryl-substituted triflates like Compound 17 .

Preparation Methods

Detailed Preparation Methodology

Based on literature precedents for similar aromatic triflates and functionalized phenyl triflates, the following detailed procedure can be outlined:

Step Reagents and Conditions Purpose/Outcome
1. Benzylation Phenol derivative + benzyl bromide + K2CO3, DMF, 50-80°C, 12-24 h Formation of 2-(benzyloxy) substituent
2. Formylation Directed ortho-metalation using n-BuLi, THF, -78°C; quench with DMF, then acidic work-up Introduction of formyl group at 4-position
3. Nitration HNO3/H2SO4 mixture, 0-5°C, short reaction time Selective nitration at 6-position
4. Triflation Triflic anhydride + pyridine, CH2Cl2, 0°C to RT, 2-4 h Formation of triflate group at phenolic oxygen

Research Findings and Optimization

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are preferred for benzylation and metalation steps due to their ability to solubilize reagents and stabilize intermediates. Dichloromethane is preferred for triflation due to its inertness and ease of removal.

  • Temperature Control: Low temperatures during formylation and triflation are critical to avoid side reactions such as over-metalation or decomposition of triflic anhydride.

  • Base Selection: Potassium carbonate is mild and effective for benzylation, while strong bases like n-butyllithium are necessary for directed ortho-metalation. Pyridine or triethylamine serve as bases and nucleophilic catalysts during triflation.

  • Yields and Purity: Typical yields for each step range from 60% to 85%, with the overall yield depending on the efficiency of each transformation and purity of intermediates. Purification is often achieved by column chromatography or recrystallization.

Representative Experimental Data Table

Step Reaction Time (h) Temperature (°C) Yield (%) Notes
Benzylation 12-24 50-80 75-85 Mild base, DMF solvent
Formylation 1-2 -78 to 0 65-75 Directed ortho-metalation
Nitration 0.5-1 0-5 60-70 Controlled conditions to avoid dinitration
Triflation 2-4 0-25 70-80 Use of pyridine as base

Q & A

Q. What is the functional role of the trifluoromethanesulfonate group in this compound’s reactivity?

The trifluoromethanesulfonate (triflate) group is a highly reactive leaving group, enabling nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. Its electron-withdrawing nature activates the aromatic ring for electrophilic substitution, while its stability under acidic/basic conditions makes it ideal for multi-step syntheses. Researchers should confirm substitution sites via X-ray crystallography (e.g., SHELX for structural refinement ) or NMR analysis to track reaction progress.

Q. How does the benzyloxy group influence stability and reactivity under varying conditions?

The benzyloxy group acts as a protective moiety for phenolic hydroxyl groups, preventing unwanted oxidation or side reactions. However, it is labile under hydrogenolytic conditions (e.g., H₂/Pd-C), enabling selective deprotection. Stability studies under acidic/basic conditions require HPLC or LC-MS monitoring (see SPE protocols in ), with attention to competing hydrolysis of the triflate group.

Q. What are common synthetic applications of this compound in organic chemistry?

This compound serves as a versatile intermediate for synthesizing:

  • Heterocycles : The formyl group facilitates cyclocondensation with amines or hydrazines.
  • Biaryl systems : The triflate group enables Suzuki-Miyaura couplings (Pd-catalyzed) to introduce aryl/heteroaryl groups. Experimental design should optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃), referencing methodologies in benzyl ether synthesis (e.g., ).

Advanced Research Questions

Q. How can researchers resolve contradictory data in cross-coupling reaction yields?

Discrepancies may arise from competing side reactions (e.g., triflate hydrolysis or nitro-group reduction). Methodological approaches include:

  • Control experiments : Isolate intermediates via SPE or column chromatography.
  • Kinetic studies : Monitor reaction progress using in-situ FT-IR or LC-MS.
  • Computational modeling : Predict reactive sites using DFT calculations to guide optimization.

Q. What strategies enhance regioselective functionalization of the aromatic ring?

The nitro and formyl groups direct electrophilic substitution to specific positions. For regioselective modifications:

  • Ortho/para activation : Utilize the nitro group’s meta-directing effect and the formyl group’s para-directing nature.
  • Protecting group interplay : Temporarily block the formyl group (e.g., acetal formation) to redirect reactivity. Confirm regiochemistry via NOESY NMR or X-ray diffraction (SHELXL refinement ).

Q. How can instability issues during storage or reactions be mitigated?

The compound’s sensitivity to moisture and light necessitates:

  • Storage : Anhydrous conditions (-20°C, desiccated) and amber vials.
  • Reaction setup : Use Schlenk techniques for air/moisture-sensitive steps.
  • Stabilizers : Add radical inhibitors (e.g., BHT) during long-term storage.

Methodological Guidance

  • Structural Confirmation :
    Combine X-ray crystallography (SHELX ) with high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC/HMBC) to resolve ambiguities in substitution patterns.

  • Analytical Workflow :

    • Sample prep : Use SPE with HLB cartridges for impurity removal .
    • Quantification : Employ LC-MS/MS with internal standards (e.g., deuterated analogs) for accurate quantification.
  • Data Reporting Standards :
    Include:

    • Reaction yields under varied conditions (temperature, solvent, catalyst).
    • Spectroscopic data : Full NMR assignments (δ in ppm, coupling constants).
    • Crystallographic data : CIF files and refinement parameters (R-factors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate

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